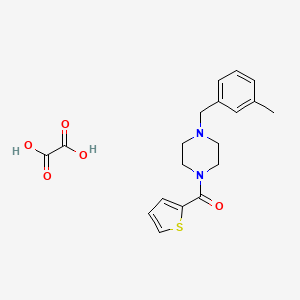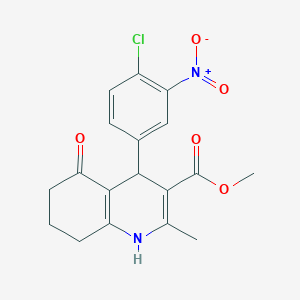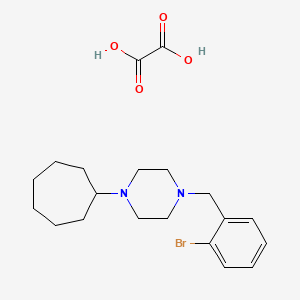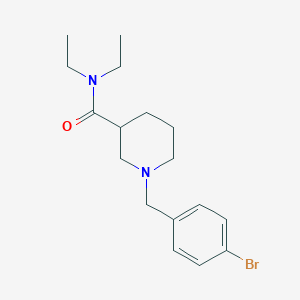
1-(3-methylbenzyl)-4-(2-thienylcarbonyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylbenzyl)-4-(2-thienylcarbonyl)piperazine oxalate, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive substance that has been widely researched for its potential therapeutic effects.
作用机制
TFMPP acts on the serotonergic system by binding to the 5-HT receptors, particularly the 5-HT1B and 5-HT2A receptors. It also acts as a dopamine reuptake inhibitor, which may contribute to its antidepressant effects. TFMPP has been shown to increase the release of serotonin and dopamine, which may explain its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects:
TFMPP has been shown to increase heart rate, blood pressure, and body temperature in animals. It has also been shown to increase locomotor activity and induce hyperactivity in rats. TFMPP has been shown to have anxiolytic and antidepressant effects in animal models, as well as anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using TFMPP in lab experiments is its relatively low cost and ease of synthesis. However, the psychoactive effects of TFMPP may make it difficult to use in certain experiments, particularly those involving behavior or cognition. Additionally, the potential for abuse and dependence may limit its use in certain settings.
未来方向
There are several future directions for research on TFMPP. One area of interest is its potential use in the treatment of anxiety and depression. Further studies are needed to determine the optimal dosing and administration of TFMPP for these conditions. Another area of interest is its potential use in the treatment of Parkinson's disease. TFMPP has been shown to have neuroprotective effects in animal models, which may translate to humans. Finally, further research is needed to better understand the mechanisms of action of TFMPP and its potential for abuse and dependence.
In conclusion, TFMPP is a synthetic compound that has been widely researched for its potential therapeutic effects. It acts on the serotonergic and dopaminergic systems, and has been shown to have anxiolytic, antidepressant, and anti-inflammatory properties. While TFMPP has several advantages for use in lab experiments, its psychoactive effects and potential for abuse and dependence may limit its use in certain settings. Future research on TFMPP should focus on its potential use in the treatment of anxiety, depression, and Parkinson's disease, as well as further understanding its mechanisms of action.
合成方法
TFMPP can be synthesized by reacting 3-methylbenzylamine with 2-thiophenecarboxylic acid chloride in the presence of a base, followed by cyclization with ethylenediamine. The resulting compound is then reacted with oxalic acid to form the oxalate salt form of TFMPP.
科学研究应用
TFMPP has been studied extensively for its potential therapeutic effects. It has been shown to have anxiolytic, antidepressant, and anti-inflammatory properties. TFMPP has also been investigated for its potential use in the treatment of schizophrenia and Parkinson's disease.
属性
IUPAC Name |
[4-[(3-methylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS.C2H2O4/c1-14-4-2-5-15(12-14)13-18-7-9-19(10-8-18)17(20)16-6-3-11-21-16;3-1(4)2(5)6/h2-6,11-12H,7-10,13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRNOKCYLGOFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=CS3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5056535.png)


![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B5056548.png)
![2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5056556.png)
![N-[4-(aminosulfonyl)benzyl]-4-ethoxybenzenesulfonamide](/img/structure/B5056561.png)
![9-(4-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5056567.png)
![3-ethoxy-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5056588.png)
![4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5056597.png)



![ethyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B5056631.png)